1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide
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Overview
Description
1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized using a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated with benzyl chloroformate to introduce the benzyl group.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with pathways related to cell signaling, apoptosis, and inflammation .
Comparison with Similar Compounds
1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter that plays a role in mood regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C30H31N3O2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
1-[benzyl-[2-(1H-indol-2-yl)acetyl]amino]-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H31N3O2/c34-28(21-26-20-24-14-8-9-17-27(24)31-26)33(22-23-12-4-1-5-13-23)30(18-10-3-11-19-30)29(35)32-25-15-6-2-7-16-25/h1-2,4-9,12-17,20,31H,3,10-11,18-19,21-22H2,(H,32,35) |
InChI Key |
VYTIJGZTMAAKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CC3=CC=CC=C3)C(=O)CC4=CC5=CC=CC=C5N4 |
Origin of Product |
United States |
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